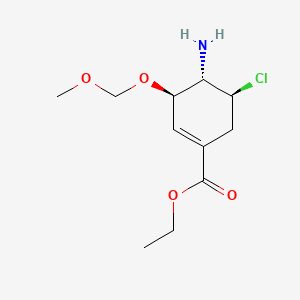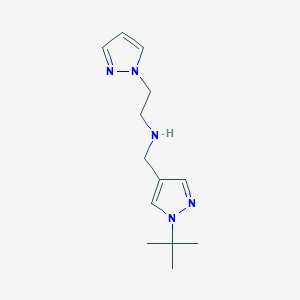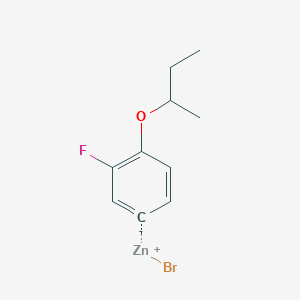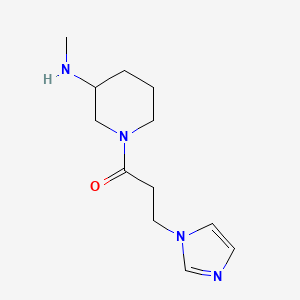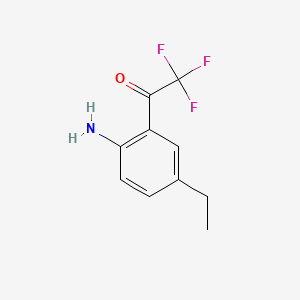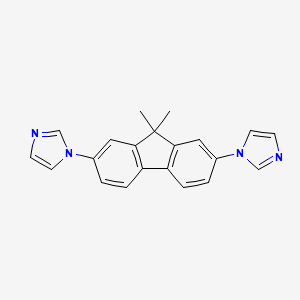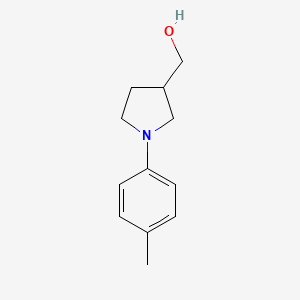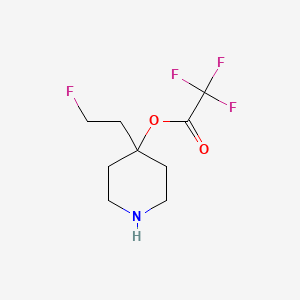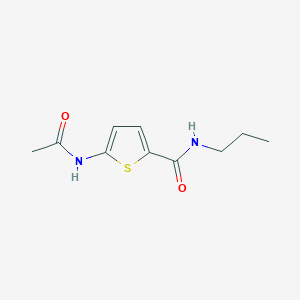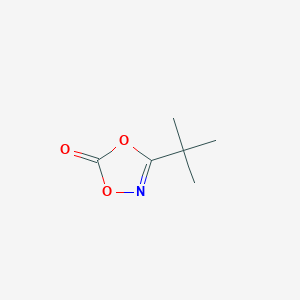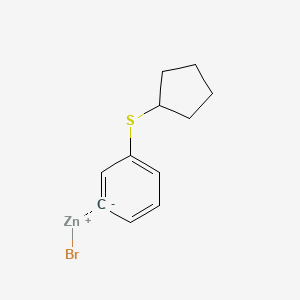
3-CyclopentylthiophenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-CyclopentylthiophenylZinc bromide is an organozinc compound with the molecular formula C₁₁H₁₃BrSZn. This compound is a member of the organozinc reagents, which are widely used in organic synthesis due to their versatility and reactivity. It is particularly useful in cross-coupling reactions, where it serves as a nucleophile to form carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-CyclopentylthiophenylZinc bromide can be synthesized through the reaction of 3-cyclopentylthiophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
Preparation of 3-Cyclopentylthiophenyl bromide: This precursor can be synthesized by brominating 3-cyclopentylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Formation of the Grignard Reagent: The 3-cyclopentylthiophenyl bromide is then reacted with magnesium turnings in THF to form the corresponding Grignard reagent.
Transmetallation: The Grignard reagent is subsequently treated with zinc bromide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-CyclopentylthiophenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: It can be reduced to form the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiophenes.
Aplicaciones Científicas De Investigación
3-CyclopentylthiophenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: It can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 3-CyclopentylthiophenylZinc bromide involves its role as a nucleophile in cross-coupling reactions. The zinc atom coordinates with the bromide, stabilizing the compound and facilitating the transfer of the thiophenyl group to an electrophilic partner. This process typically involves the formation of a transient organozinc intermediate, which then undergoes reductive elimination to form the desired product.
Comparación Con Compuestos Similares
Similar Compounds
- PhenylZinc bromide
- CyclopentylZinc bromide
- ThiophenylZinc bromide
Comparison
3-CyclopentylthiophenylZinc bromide is unique due to the presence of both cyclopentyl and thiophenyl groups, which confer distinct reactivity and selectivity in chemical reactions. Compared to PhenylZinc bromide, it offers enhanced stability and reactivity due to the cyclopentyl group. Compared to CyclopentylZinc bromide, the thiophenyl group provides additional functionality and versatility in synthetic applications. Compared to ThiophenylZinc bromide, the cyclopentyl group enhances the compound’s steric properties, making it suitable for specific reactions where steric hindrance is a factor.
Propiedades
Fórmula molecular |
C11H13BrSZn |
|---|---|
Peso molecular |
322.6 g/mol |
Nombre IUPAC |
bromozinc(1+);cyclopentylsulfanylbenzene |
InChI |
InChI=1S/C11H13S.BrH.Zn/c1-2-6-10(7-3-1)12-11-8-4-5-9-11;;/h1-2,6-7,11H,4-5,8-9H2;1H;/q-1;;+2/p-1 |
Clave InChI |
VFHQCGOMFQCTKI-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(C1)SC2=CC=C[C-]=C2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


